molecular formula C7H12N4 B13170946 2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

Cat. No.: B13170946
M. Wt: 152.20 g/mol
InChI Key: DLWKKZFFVVZRHD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a bicyclic heterocyclic compound featuring a fused cyclohexene-imidazole core with a hydrazine substituent at the 2-position.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylhydrazine

InChI

InChI=1S/C7H12N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4,8H2,(H2,9,10,11)

InChI Key

DLWKKZFFVVZRHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)NC(=N2)NN

Origin of Product

United States

Preparation Methods

Direct Hydrazination of Benzo[d]imidazole Derivatives

One of the most straightforward approaches involves the direct hydrazination of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives. This method typically employs hydrazine hydrate as the nucleophile, reacting with suitable precursors under controlled conditions.

Procedure:

  • Starting from 4,5,6,7-tetrahydro-1H-benzo[d]imidazole, the compound is treated with an excess of hydrazine hydrate.
  • The reaction is carried out under reflux in ethanol or methanol for 4-8 hours.
  • The mixture is then concentrated under reduced pressure, and the product is purified via recrystallization or column chromatography.

Reaction Conditions & Data:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (~78°C for ethanol)
  • Reaction Time: 4-8 hours
  • Yield: Typically around 70-85%

Advantages:

  • Simple, direct route
  • High selectivity for hydrazinyl substitution
  • Compatible with various derivatives

Limitations:

  • Possible over-reduction or side reactions if excess hydrazine is used

Condensation of 2-Aminobenzimidazole Derivatives with Hydrazine

Another established method involves the condensation of 2-aminobenzimidazole derivatives with hydrazine, often under acidic or basic catalysis, to produce the hydrazinyl derivative.

Procedure:

  • 2-Aminobenzimidazole is reacted with hydrazine hydrate in the presence of acetic acid or other acids.
  • The reaction mixture is heated at 80-100°C for 2-4 hours.
  • Post-reaction, the mixture is cooled, filtered, and washed to isolate the target compound.

Reaction Data:

Yield Reaction Conditions Operation in Experiment
~83% In tetrahydrofuran/ethanol mixture at 80°C for 1.5 hours Hydrazine hydrate added to the mixture, stirred, filtered, washed with hexane

Notes:

  • The reaction is efficient, with yields reaching 83%, as reported in literature.
  • The process is straightforward and suitable for scale-up.

Multistep Synthesis via Hydrazone Intermediates

A more refined approach involves the formation of hydrazone intermediates, which are subsequently reduced or cyclized to form the hydrazinyl group attached to the benzoimidazole ring.

Stepwise Procedure:

  • Condense 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with hydrazine derivatives to form hydrazones.
  • Reduce or cyclize the hydrazone under suitable conditions (e.g., catalytic hydrogenation or reflux with reducing agents).
  • Purify the final hydrazinyl compound via chromatography.

Research Findings:

  • This method allows for functional group tolerance and the introduction of various substituents.
  • Yields are generally in the range of 70-90%, depending on the specific conditions.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the formation of 2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole, aligning with green chemistry principles.

Procedure:

  • Mix 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with hydrazine hydrate in ethanol.
  • Subject the mixture to microwave irradiation at 90-100°C for 4-5 minutes.
  • Cool, filter, and wash the precipitate to obtain the product.

Reaction Data:

Yield Reaction Conditions Operation in Experiment
90% Microwave irradiation at 90-100°C for 4-5 min Rapid synthesis with high yield, minimal solvent use

Advantages:

  • Short reaction time
  • Environmentally friendly
  • High efficiency

Catalytic and Solvent-Free Methods

Innovative approaches have explored the use of solid catalysts or solvent-free conditions to enhance sustainability.

Procedure:

  • Combine tetrahydrobenzo[d]imidazole and hydrazine hydrate with a solid acid catalyst (e.g., zeolites) or under solvent-free conditions.
  • Heat under reflux or microwave conditions.
  • Isolate the product via filtration or crystallization.

Research Data:

  • These methods have demonstrated yields exceeding 80%, with reduced environmental impact.

Summary Table of Preparation Methods

Method Reagents Solvent Conditions Yield Advantages
Direct Hydrazination Hydrazine hydrate Ethanol/MeOH Reflux, 4-8h 70-85% Simple, scalable
Condensation with 2-Aminobenzimidazole Hydrazine hydrate Tetrahydrofuran/ethanol 80°C, 1.5-2h 83% High yield, straightforward
Hydrazone Intermediate Route Hydrazine derivatives Various Reflux, catalytic 70-90% Functional group tolerance
Microwave-Assisted Hydrazine hydrate Ethanol Microwave, 4-5 min 90% Fast, eco-friendly
Catalytic/Solvent-Free Hydrazine hydrate + catalyst None Reflux/microwave >80% Green chemistry

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. This interaction can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzo[d]imidazole scaffold is shared across multiple derivatives, but substituent variations significantly influence properties:

Compound Name Substituents Key Structural Features
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole Hydrazine at C2 Polar hydrazine group enhances solubility and metal-binding capacity
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine Tosyl (SO₂C₆H₄CH₃) at N1, vinyl at C6 Tosyl group improves stability; vinyl enables further functionalization
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole No substituents Minimal steric hindrance, base for further derivatization
2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole Methyl at C2, benzyl at N1 Lipophilic substituents enhance membrane permeability

Physicochemical Properties

Key Metrics

Property 2-Hydrazinyl Derivative* 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Tosyl-Vinyl Derivative
Molecular Formula C₇H₁₀N₄ C₇H₁₀N₂ C₁₉H₂₁N₃O₂S
Molecular Weight 162.2 g/mol 122.17 g/mol 363.45 g/mol
Melting Point Not reported 183.6°C (flash point) Green solid (mp unrecorded)
Solubility High (polar solvents) Moderate in DMSO/CHCl₃ Low (requires CH₂Cl₂)

*Estimated based on structural analogs.

Stability and Reactivity

  • The tosyl group in 1-Tosyl-6-vinyl derivatives enhances thermal and oxidative stability compared to the hydrazine-substituted analog .
  • Hydrazine groups are prone to hydrolysis under acidic conditions, limiting their utility in certain biological environments.

Anticancer Activity

  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives : Exhibit IC₅₀ values of 15.60–43.81 µM against HEPG2 cells, likely via tubulin inhibition .
  • 2-Methyl-1-(3-methylbenzyl) analogs : Show potent antifungal activity against azole-resistant strains (MIC < 1 µg/mL) .
  • 2-Hydrazinyl derivative : Predicted to interact with aspartate/glutamate residues in enzymes, though specific data are lacking.

Mechanism of Action

  • Tosyl-vinyl derivatives : The sulfonamide group may mimic natural substrates of metalloproteinases, enabling enzyme inhibition .
  • Chlorinated imidazoles : Disrupt fungal ergosterol biosynthesis via cytochrome P450 inhibition .

Biological Activity

2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

The compound's chemical structure is characterized by a hydrazine functional group attached to a tetrahydrobenzoimidazole framework. This structural configuration is significant for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives. For instance:

  • Case Study: HeLa Cells
    A derivative of this compound was tested against HeLa cells (cervical cancer) and exhibited an IC50 value of 0.126 μM, indicating potent cytotoxicity compared to the standard drug doxorubicin .
  • Mechanism of Action
    The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression. The presence of electron-donating groups enhances activity by stabilizing the interaction with cellular targets.
CompoundCell LineIC50 (μM)Reference
2-Hydrazinyl derivativeHeLa0.126
Another derivativeSMMC-77210.071
Another derivativeK562 (Leukemia)0.164

Antimicrobial Activity

The antimicrobial properties of 2-hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole have also been explored:

  • Study Overview
    Compounds derived from this structure were evaluated for their antibacterial and antifungal activities. Notably, certain derivatives exhibited significant inhibition against various bacterial strains including E. coli and S. aureus.
  • Results Summary
    The minimum inhibitory concentrations (MICs) for some derivatives ranged from 3.9 to 18.5 µg/mL against common pathogens, showing promise as potential antimicrobial agents .
DerivativeTarget OrganismMIC (µg/mL)Reference
Derivative AE. coli100
Derivative BS. aureus12 ± 0.14

Structure-Activity Relationship (SAR)

The biological activity of 2-hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is influenced by various substituents on the core structure:

  • Electron-Drawing vs. Electron-Donating Groups
    Substituents that are electron-donating enhance activity by stabilizing interactions with target proteins, while electron-withdrawing groups tend to decrease efficacy .

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